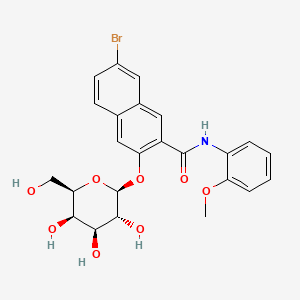

Naphthol AS-BI beta-D-galactopyranoside

描述

Contextualizing Naphthol AS-BI beta-D-galactopyranoside within Glycoside Substrate Chemistry

This compound belongs to the class of glycosides, which are molecules in which a sugar is bound to another functional group via a glycosidic bond. In this particular compound, the sugar is galactose, and it is linked to a naphthol derivative. The "AS-BI" portion of the name refers to a specific type of naphthol, Naphthol AS (anilide of beta-hydroxynaphthoic acid), with a bromo and a methoxy-phenyl group substitution.

The core principle behind the use of such compounds is the enzymatic cleavage of the glycosidic bond by a glycosidase enzyme, in this case, β-galactosidase. This enzymatic hydrolysis releases the naphthol aglycone. The liberated naphthol derivative can then react with a diazonium salt, introduced into the system, to form a highly colored and often insoluble azo dye. This localized color formation allows for the precise identification of where the enzyme is active within a tissue section or a cell culture.

In the broader landscape of glycoside substrates, this compound is one of many tools available to researchers. Other notable chromogenic substrates for β-galactosidase include X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), which produces a blue color, and various other naphthol-based and indoxyl-based compounds. The choice of substrate often depends on the specific requirements of the experiment, such as the desired color of the end product, the sensitivity of the assay, and the solubility properties of the resulting dye.

Historical Development and Significance of this compound as a Research Tool

The development of histochemical methods for detecting enzyme activity has been a progressive journey. Early methods for detecting β-galactosidase activity relied on substrates that produced soluble colored products, which were not ideal for precise localization within tissues. The innovation of using naphthol-based substrates that form insoluble azo dyes upon enzymatic cleavage and subsequent coupling with a diazonium salt was a significant step forward.

The synthesis and use of Naphthol AS-BI as a coupling agent in histochemistry have been documented since the mid-20th century. Its application as part of a glycoside substrate for detecting β-galactosidase followed as an extension of the established azo-coupling techniques. These methods provided a means to visualize enzyme activity with greater precision.

The significance of this compound as a research tool lies in its ability to provide a distinct and localized signal of β-galactosidase activity. This has been particularly valuable in fields such as developmental biology, where tracking gene expression through reporter genes like lacZ (which encodes β-galactosidase) is crucial. Furthermore, its application has extended to the study of pathological conditions, including certain cancers and lysosomal storage diseases, where aberrant β-galactosidase activity is a key feature.

Overview of this compound's Role in Enzymatic Assays

This compound is a key reagent in enzymatic assays designed to detect and quantify β-galactosidase activity. The fundamental principle of these assays is the enzymatic hydrolysis of the substrate, which initiates a color-forming reaction.

The assay is typically performed as a two-step process, known as a post-coupling or simultaneous-coupling method. In the post-coupling method, the tissue or cells are first incubated with the this compound substrate. The β-galactosidase present cleaves the substrate, releasing the naphthol aglycone. In the second step, a solution containing a diazonium salt is added. This salt couples with the liberated naphthol to produce a visible, insoluble colored precipitate at the site of enzyme activity. In the simultaneous-coupling method, the substrate and the diazonium salt are present in the incubation medium together.

This technique is widely employed in various research contexts:

Histochemistry: To visualize the distribution of β-galactosidase activity in tissue sections, providing insights into cellular and tissue-specific enzyme expression.

Reporter Gene Assays: In molecular biology, the lacZ gene is a common reporter gene. Assays using this compound can determine the expression pattern of a gene of interest that has been fused to the lacZ reporter.

Cellular Senescence Studies: Increased β-galactosidase activity at a suboptimal pH (around 6.0) is a well-established biomarker for senescent cells. telomer.com.trnih.govnih.gov this compound can be used in assays to detect these senescent cells in culture and in tissues, which is relevant for aging and cancer research. telomer.com.trnih.govnih.gov

Diagnosis of Lysosomal Storage Diseases: Deficiencies in lysosomal β-galactosidase activity are characteristic of certain genetic disorders, such as GM1 gangliosidosis. nih.govnih.gov Assays utilizing this substrate can help in the diagnosis and study of these diseases. nih.govnih.gov

The following tables provide a summary of the compound's properties and a comparison with another common β-galactosidase substrate.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 51349-63-4 |

| Molecular Formula | C24H24BrNO8 |

| Molecular Weight | 534.35 g/mol |

| Appearance | Off-white to light yellow powder |

| Enzyme Specificity | β-Galactosidase |

| Principle of Detection | Chromogenic (Azo-coupling) |

Table 2: Comparison of Chromogenic Substrates for β-Galactosidase

| Feature | This compound | 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) |

|---|---|---|

| Reaction Product | Insoluble Azo Dye | Insoluble Indigo Dye |

| Color | Red/Reddish-Brown (depends on diazonium salt) | Blue |

| Coupling Agent | Required (Diazonium Salt) | Not Required (spontaneous oxidation) |

| Application | Histochemistry, Cytochemistry, Reporter Gene Assays | Histochemistry, Molecular Cloning (Blue-White Screening), Reporter Gene Assays |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-bromo-N-(2-methoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24BrNO8/c1-32-17-5-3-2-4-16(17)26-23(31)15-9-13-8-14(25)7-6-12(13)10-18(15)33-24-22(30)21(29)20(28)19(11-27)34-24/h2-10,19-22,24,27-30H,11H2,1H3,(H,26,31)/t19-,20+,21+,22-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISGBWZDEMMSLV-KQWJERSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24BrNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965621 | |

| Record name | 7-Bromo-3-(hexopyranosyloxy)-N-(2-methoxyphenyl)naphthalene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51349-63-4 | |

| Record name | Naphthol AS-BI beta-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051349634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromo-3-(hexopyranosyloxy)-N-(2-methoxyphenyl)naphthalene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanisms of Enzymatic Action and Product Formation for Naphthol As Bi Beta D Galactopyranoside

Substrate Specificity and Affinity of Naphthol AS-BI beta-D-galactopyranoside for β-D-galactosidases

β-D-galactosidase, an exoglycosidase, primarily catalyzes the hydrolysis of terminal, non-reducing β-D-galactose residues from various molecules. ebi.ac.uk The enzyme's specificity is highly stringent for the galactosyl moiety of the substrate but shows considerable tolerance for the nature of the aglycone (the non-sugar portion). nih.gov This relaxed specificity for the aglycone allows the enzyme to process a wide array of synthetic chromogenic and fluorogenic substrates, including Naphthol AS-BI β-D-galactopyranoside.

The recognition and binding of substrates by β-galactosidase occur within a deep active site cleft formed at the interface of protein domains. researchgate.net The interaction is primarily dictated by the galactose portion of the substrate. Key hydroxyl groups on the galactose ring, particularly at the C2, C3, C4, and C6 positions, form critical hydrogen bonds with specific amino acid residues in the active site, ensuring proper orientation for catalysis. nih.gov

The performance of a β-galactosidase substrate is evaluated based on its sensitivity, the properties of the resulting product, and its kinetic parameters. Naphthol AS-BI β-D-galactopyranoside belongs to a class of substrates that produce an insoluble, colored precipitate upon enzymatic action, which is advantageous for histochemical localization. nih.gov Its properties can be compared with other commonly used substrates.

A study comparing various chromogenic substrates for detecting β-galactosidase in Enterobacteriaceae strains provides insight into their relative effectiveness. nih.gov While this study used p-naphtholbenzein-β-D-galactoside (PNB-Gal), a structurally related naphthol-based substrate, the findings offer a valuable comparison. The results showed that substrates yielding insoluble products are crucial for agar-based methods to prevent diffusion of the colored product. nih.gov

Below is a comparative table of common β-galactosidase substrates:

| Substrate | Product Type | Detection Method | Key Features |

| Naphthol AS-BI β-D-galactopyranoside | Insoluble Precipitate | Colorimetric (Azo-Dye Coupling) or Fluorometric | Produces a water-insoluble aglycone that can be coupled with a diazonium salt to form a colored precipitate, ideal for histochemistry. gbiosciences.com |

| X-Gal (5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside) | Insoluble Blue Precipitate | Colorimetric | The gold standard for many molecular biology applications; forms a distinct, insoluble blue product upon oxidation of the cleaved indole. nih.govgbiosciences.com |

| ONPG (o-nitrophenyl-β-D-galactopyranoside) | Soluble Yellow Product | Spectrophotometric | The cleaved o-nitrophenol is yellow and soluble, making it ideal for quantitative kinetic assays in solution. nih.govkenyon.edu |

| Magenta-Gal (5-Bromo-6-chloro-3-indoxyl-β-D-galactopyranoside) | Insoluble Red Precipitate | Colorimetric | An alternative to X-Gal that produces a red-colored precipitate, useful for multiplex staining. gbiosciences.com |

| p-Naphtholbenzein-β-D-galactoside (PNB-Gal) | Insoluble Colored Product | Colorimetric | A sensitive substrate that showed good correlation with X-Gal in detecting β-galactosidase activity in bacteria. nih.govnih.gov |

Enzymatic Hydrolysis Pathway of this compound

The cleavage of the glycosidic bond in Naphthol AS-BI β-D-galactopyranoside follows the general mechanism established for β-galactosidase, which involves a two-step, double displacement reaction.

The hydrolysis mechanism proceeds through two major steps: galactosylation and degalactosylation. Using the well-studied E. coli β-galactosidase as a model, the key catalytic residues are two glutamate (B1630785) residues. ebi.ac.uk

Galactosylation: The reaction is initiated by a nucleophilic attack from the carboxylate side chain of one glutamate residue (Glu537) on the anomeric carbon (C1) of the galactose moiety of the substrate. Simultaneously, a second glutamate residue (Glu461) acts as a general acid, protonating the glycosidic oxygen. This concerted action leads to the cleavage of the glycosidic bond, releasing the Naphthol AS-BI aglycone and forming a covalent galactosyl-enzyme intermediate. ebi.ac.ukresearchgate.net

Degalactosylation: In the second step, the Glu461 residue, now in its deprotonated state, activates a water molecule by abstracting a proton. This activated water molecule then acts as a nucleophile, attacking the anomeric carbon of the galactosyl-enzyme intermediate. This hydrolyzes the covalent bond, releasing D-galactose and regenerating the enzyme in its active state, ready for another catalytic cycle. ebi.ac.uk

The first product released during the enzymatic reaction is the aglycone, Naphthol AS-BI. This molecule, chemically known as 7-Bromo-N-(2-methoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide, is liberated following the cleavage of the β-1-O-glycosidic bond. Unlike the soluble products from substrates like ONPG, the Naphthol AS-BI aglycone is poorly soluble in aqueous solutions, a critical feature for its application in histochemistry.

Principles of Detection Based on this compound Hydrolysis

The detection of β-galactosidase activity using Naphthol AS-BI β-D-galactopyranoside relies on the unique properties of the liberated Naphthol AS-BI aglycone. There are two primary methods for its detection.

The most common method is a simultaneous coupling reaction . The hydrolysis is carried out in the presence of a stable diazonium salt, such as Hexazonium p-rosaniline. The released Naphthol AS-BI aglycone immediately couples with the diazonium salt to form a highly colored and insoluble azo-dye. gbiosciences.com This precipitate is deposited at the site of enzyme activity, providing a sharp and permanent record of where the β-galactosidase is located within a tissue section or cell preparation. The resulting color is typically a reddish-brown. gbiosciences.com

A second, less common, detection principle is based on the intrinsic fluorescence of the naphthol product. gbiosciences.com Naphthols can exhibit fluorescence when excited with ultraviolet light. This property allows for the detection of enzyme activity using fluorescence microscopy, which can offer higher sensitivity compared to colorimetric methods.

Chromogenic Detection Mechanisms of Released Naphthol AS-BI

The chromogenic detection of β-galactosidase activity using this compound relies on a secondary reaction following the initial enzymatic hydrolysis. The liberated Naphthol AS-BI, in its free form, can react with a diazonium salt present in the reaction mixture. This process, known as simultaneous azo-coupling, results in the formation of a highly colored, insoluble azo dye at the site of enzymatic activity. This makes it an excellent method for the histochemical localization of β-galactosidase.

The general mechanism involves the electrophilic substitution of the diazonium salt onto the electron-rich naphthol ring. The resulting azo compound possesses an extended system of conjugated double bonds, which is responsible for its intense color. interchim.frmedchemexpress.com The choice of the diazonium salt can influence the color and properties of the final precipitate.

One commonly employed diazonium salt is Fast Red TR (4-Chloro-2-methylbenzenediazonium chloride). When coupled with the released Naphthol AS-BI, it forms a distinct red or pinkish-red precipitate. researchgate.net This allows for clear visualization of the areas with β-galactosidase activity against the unstained background tissue or cells. Another diazonium salt that can be used is Hexazotized Pararosaniline, which also produces a colored product upon coupling with naphthol compounds. medchemexpress.com

The intensity of the color produced is proportional to the amount of Naphthol AS-BI released, which in turn correlates with the level of β-galactosidase activity. This allows for a semi-quantitative assessment of enzyme expression.

Table 1: Examples of Diazonium Salts for Chromogenic Detection

| Diazonium Salt | Common Name | Resulting Azo Dye Color with Naphthol Derivatives |

| 4-Chloro-2-methylbenzenediazonium chloride | Fast Red TR | Red / Pinkish-Red researchgate.net |

| Tris(4-aminophenyl)methane (after diazotization) | Hexazotized Pararosaniline | Varies (often reddish-brown) |

Fluorogenic Detection Principles Associated with this compound Hydrolysis

In contrast to chromogenic methods that require a secondary coupling reaction, fluorogenic detection of β-galactosidase activity using this compound is a more direct process. The principle of this method is based on the inherent difference in the fluorescence properties of the substrate and its hydrolyzed product.

The intact substrate, this compound, is essentially non-fluorescent or exhibits very weak fluorescence. The bulky, non-fluorescent galactose moiety effectively quenches the potential fluorescence of the Naphthol AS-BI core. Upon enzymatic cleavage by β-galactosidase, the highly fluorescent Naphthol AS-BI is released. This "turn-on" fluorescent signal is directly proportional to the enzymatic activity.

The liberated Naphthol AS-BI has distinct excitation and emission spectra. While specific values can vary slightly depending on the solvent environment, its fluorescence properties are well-characterized. This allows for the sensitive and quantitative measurement of β-galactosidase activity in real-time using a fluorometer or fluorescence microscope. This method is generally more sensitive than colorimetric assays and is suitable for high-throughput screening applications. assaygenie.comnih.gov

Table 2: Fluorescence Properties of Naphthol AS-BI

| Compound | Fluorescence Property | Excitation Maximum (λex) | Emission Maximum (λem) |

| This compound | Non-fluorescent / Weakly fluorescent | - | - |

| Naphthol AS-BI | Highly fluorescent | ~405 nm | ~515 nm |

Applications of Naphthol As Bi Beta D Galactopyranoside in Fundamental Biological Research

Naphthol AS-BI beta-D-galactopyranoside in Reporter Gene Systems

Reporter genes are instrumental in studying gene expression and regulation. wikipedia.orgpromega.com They are fused to a regulatory sequence of interest, and the expression of the reporter gene product, which is easily measurable, serves as a proxy for the activity of the promoter or other regulatory elements being studied. wikipedia.orgthermofisher.com The lacZ gene, which encodes the enzyme β-galactosidase, is a widely used reporter gene. wikipedia.orgscbt.com

LacZ Reporter Gene Assays Utilizing this compound

In LacZ reporter gene assays, the activity of β-galactosidase is detected through the enzymatic conversion of a substrate into a colored, fluorescent, or luminescent product. scbt.compromega.com this compound serves as a chromogenic substrate in these assays. When β-galactosidase is present, it cleaves the glycosidic bond in this compound. This releases a naphthol derivative that, upon simultaneous coupling with a diazonium salt, forms an insoluble, colored precipitate at the site of enzymatic activity. This localized color development allows for the visualization of cells or tissues expressing the lacZ gene.

The principle of this assay is analogous to the more commonly used substrate, 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal), which produces a blue precipitate upon hydrolysis by β-galactosidase. scbt.comresearchgate.net While X-gal is prevalent, this compound and other naphthol-based substrates offer an alternative that can produce a precipitate of a different color, which can be advantageous in certain experimental contexts, such as when performing multiple staining experiments on the same tissue.

Applications in Gene Expression Studies and Transcriptional Regulation Research

The study of gene expression and transcriptional regulation often involves dissecting the function of specific promoter and enhancer elements. By fusing these regulatory sequences to the lacZ gene, researchers can monitor their activity under various conditions. The introduction of such a construct into cells allows for the assessment of when and where a gene of interest is turned on.

When this compound is applied to these cells or tissues, the resulting colored precipitate highlights the specific cells and anatomical locations where the promoter of interest is active. This histochemical staining provides a spatial map of gene expression. For instance, if a researcher is studying a gene involved in embryonic development, using a lacZ reporter with this compound could reveal the precise tissues and developmental stages at which the gene is expressed. While detailed studies specifically documenting the use of this compound for this purpose are not as prevalent as those for X-gal, the underlying biochemical principle makes it a suitable tool for such investigations.

Analysis of Cell Lineage Tracing and Developmental Processes

Cell lineage tracing is a powerful technique used to track the developmental fate of a single cell and its progeny. biotium.com By permanently labeling a progenitor cell with a reporter gene like lacZ, all subsequent daughter cells will inherit this marker. This allows for the mapping of cell lineages and the construction of fate maps, which are crucial for understanding developmental processes.

In this context, this compound can be used to visualize the distribution of the labeled cell population within a developing organism or tissue. The insoluble nature of the colored precipitate formed upon enzymatic cleavage is critical for this application, as it ensures that the signal remains localized to the cells expressing β-galactosidase, providing high-resolution spatial information. This allows researchers to follow the migration and differentiation of the labeled cells throughout development.

Detection and Quantification of Microbial β-D-galactosidase Activity with this compound

The detection of specific enzymatic activities is a cornerstone of microbial identification and characterization. nih.gov β-galactosidase is a key enzyme in many microorganisms, particularly in the context of lactose (B1674315) fermentation.

Research into Bacterial and Fungal β-D-galactosidase Enzymes

This compound can be incorporated into culture media to act as a chromogenic indicator for the presence of β-galactosidase-producing microorganisms. When bacteria or fungi possessing this enzyme are grown on a medium containing this substrate, their colonies will develop a distinct color due to the precipitation of the hydrolyzed naphthol product.

This provides a straightforward method for screening and identifying microbial isolates with β-galactosidase activity. For example, a study on a related compound, p-naphtholbenzein-β-D-galactoside, demonstrated its effectiveness in detecting β-galactosidase activity in various strains of Enterobacteriaceae, with results comparable to those obtained with X-Gal. nih.govnih.gov This suggests that this compound can be similarly applied for the detection of bacterial β-galactosidase.

While specific research detailing the use of this compound for fungal β-galactosidase is less common, the principle remains the same. Screening of fungal isolates for β-galactosidase production often employs chromogenic substrates like X-gal. researchgate.net this compound could serve as an alternative substrate in such screening efforts.

Table 1: Comparison of Chromogenic Substrates for β-Galactosidase Detection in Bacteria

| Substrate | Principle | Color of Precipitate | Reported Sensitivity | Reference |

| This compound | Enzymatic hydrolysis by β-galactosidase leads to the release of a naphthol derivative which forms a colored precipitate with a diazonium salt. | Varies with diazonium salt (e.g., red) | High | Inferred from related compounds |

| p-Naphtholbenzein-β-D-galactoside | Hydrolysis by β-galactosidase releases p-naphtholbenzein, a pink, insoluble product. | Pink | Detected 93.2% of β-galactosidase positive Enterobacteriaceae strains. | nih.govnih.gov |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) | Hydrolysis by β-galactosidase releases an indoxyl derivative that dimerizes and oxidizes to form an insoluble blue precipitate. | Blue | Standard for LacZ reporter assays. | scbt.com |

| o-Nitrophenyl-β-D-galactopyranoside (ONPG) | Hydrolysis by β-galactosidase releases o-nitrophenol, a soluble yellow product. | Yellow (in solution) | Commonly used for quantitative liquid assays. | promega.com |

Applications in Microbial Strain Characterization

The ability to differentiate microorganisms based on their enzymatic profiles is a fundamental aspect of microbial taxonomy and diagnostics. The presence or absence of β-galactosidase activity, as detected by this compound, can be a key characteristic for the identification and classification of microbial strains.

For instance, in a collection of unknown bacterial isolates, plating them on a medium containing this compound would allow for the rapid differentiation of β-galactosidase-positive and -negative strains. This information, in conjunction with other biochemical tests, can aid in the precise identification of the microorganisms. The distinct color produced by the hydrolysis of this substrate can be particularly useful in mixed-culture environments, enabling the easy visualization and isolation of specific colonies.

Table 2: Illustrative Application of this compound in Microbial Strain Characterization

| Microbial Strain | Expected β-galactosidase Activity | Expected Result on Naphthol AS-BI Medium |

| Escherichia coli | Positive | Colored colonies |

| Salmonella enterica | Typically Negative | Colorless colonies |

| Klebsiella pneumoniae | Positive | Colored colonies |

| Shigella sonnei | Positive (late lactose fermenter) | May show delayed color development |

| Saccharomyces cerevisiae (with LacZ reporter) | Positive | Colored colonies |

| Wild-type Saccharomyces cerevisiae | Negative | Colorless colonies |

This compound in Cell-Based Enzyme Activity Studies

The ability of this compound to produce a localized, colored precipitate upon enzymatic cleavage makes it a valuable tool for various cell-based assays.

In vitro assays using this compound are fundamental for quantifying the enzymatic activity of β-D-galactosidase in cell lysates or permeabilized cells. The assay principle involves the hydrolysis of the substrate by the enzyme, which releases the naphthol derivative, 7-bromo-3-hydroxy-2-naphtho-o-anisidine (Naphthol AS-BI). This primary product is colorless but can be visualized by coupling it with a diazonium salt, such as Fast Blue B or Fast Red TR. This reaction produces a highly colored, insoluble azo dye at the site of enzyme activity.

The intensity of the color produced is directly proportional to the level of β-D-galactosidase activity, allowing for both qualitative visualization and quantitative measurement using spectrophotometry. This method is distinct from assays using other substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG), which produces a soluble yellow product. redalyc.orgnih.gov The insoluble nature of the azo dye formed from Naphthol AS-BI is particularly advantageous for microscopic analysis.

Table 1: Principle of the Chromogenic Assay for β-D-galactosidase

| Step | Process | Description |

|---|---|---|

| 1. Substrate Introduction | Incubation | Cells or cell extracts are incubated with this compound. |

| 2. Enzymatic Cleavage | Hydrolysis | β-D-galactosidase cleaves the glycosidic bond, releasing Naphthol AS-BI. |

| 3. Visualization | Azo-Coupling Reaction | A diazonium salt is added, which couples with the released Naphthol AS-BI to form an insoluble, colored azo dye precipitate. |

| 4. Detection | Analysis | The colored precipitate can be observed directly via microscopy or quantified by measuring its absorbance after solubilization. |

A prominent application of this substrate is in the detection of cellular senescence, a state of irreversible cell-cycle arrest. A key biomarker for senescent cells is the presence of senescence-associated β-galactosidase (SA-β-gal) activity. nih.govnih.gov This activity is detectable at a suboptimal pH of 6.0. telomer.com.trresearchgate.net This specific condition allows for the differentiation of senescent cells from presenescent, quiescent, or immortal cells, as the enzyme's typical lysosomal activity is maximal at a more acidic pH of approximately 4.0. telomer.com.tr

When cells are fixed and incubated with this compound at pH 6.0, only senescent cells exhibit sufficient enzymatic activity to generate the colored precipitate, making them easily identifiable. telomer.com.tr Research indicates that the appearance of SA-β-gal activity is not due to a shift in the enzyme's pH optimum but rather to a significant increase in the total amount of the lysosomal β-galactosidase enzyme, which is encoded by the GLB1 gene. nih.govnih.govresearchgate.net This upregulation makes the enzyme detectable even at the less-than-ideal pH of 6.0.

Table 2: Assay Conditions for Differentiating β-Galactosidase Activity

| Feature | Standard Lysosomal β-Galactosidase Assay | Senescence-Associated β-Galactosidase (SA-β-gal) Assay |

|---|---|---|

| Target Cell State | All cells with active lysosomes | Senescent cells |

| Optimal pH | ~4.0 | 6.0 nih.govtelomer.com.tr |

| Biological Rationale | Measures general lysosomal function. | Detects a biomarker of cellular senescence. nih.gov |

| Underlying Mechanism | Basal expression of the GLB1 gene. | Overexpression of the GLB1 gene. nih.govresearchgate.net |

β-D-galactosidase is a critical lysosomal hydrolase that catalyzes the breakdown of β-D-galactosides, including components of glycoproteins and glycolipids like GM1 ganglioside. nih.govnih.gov Genetic deficiencies in this enzyme lead to lysosomal storage disorders such as GM1 gangliosidosis and Morquio B syndrome, characterized by the toxic accumulation of substrates within lysosomes. nih.gov

This compound serves as a crucial tool in studying these conditions. Researchers utilize cell models, such as fibroblasts derived from patients or genetically engineered cells deficient in the β-galactosidase gene, to investigate disease mechanisms. nih.gov In these models, the substrate can be used to measure residual enzyme activity, assess the severity of the deficiency, and screen for potential therapeutic agents, such as enzyme replacement therapies or small molecule chaperones, that could restore or enhance enzymatic function.

Histochemical and Cytochemical Applications of this compound

The insoluble nature of the final colored product makes this substrate ideal for applications where spatial resolution is key.

Histochemistry with this compound allows for the visualization of β-D-galactosidase activity directly within the architectural context of tissue samples. The method is particularly useful for studying the distribution of senescent cells in vivo. telomer.com.trresearchgate.net By applying the SA-β-gal staining protocol (at pH 6.0) to tissue sections, researchers can identify and locate senescent cells in various pathologies, including tumors and age-related conditions like atherosclerosis and osteoarthritis. nih.govtelomer.com.tr The precise deposition of the dye at the site of enzyme activity provides valuable information on how senescence contributes to tissue aging and disease progression.

On a subcellular level, this substrate is employed in cytochemical studies to pinpoint the location of β-D-galactosidase activity within the cell. Because the azo dye precipitate is insoluble, it forms and remains at the location of the enzyme. This technique has been instrumental in confirming the localization of β-D-galactosidase to the lysosomes.

When the reaction is performed on properly fixed cells, the resulting colored granules can be observed under a microscope, clearly marking the lysosomes. This allows researchers to study the integrity and function of the lysosomal compartment. However, a potential limitation in live-cell applications is the diffusion of the fluorescent product, which can lead to a loss of spatial accuracy over time. nih.gov Therefore, these studies are most often performed on fixed cells to ensure the precise localization of the enzymatic activity.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-bromo-3-hydroxy-2-naphtho-o-anisidine (Naphthol AS-BI) |

| o-nitrophenyl-β-D-galactopyranoside (ONPG) |

| Fast Blue B |

| Fast Red TR |

| GM1 ganglioside |

| 5-bromo-4-chloro-3-indolyl-beta-d-galactopyranoside (X-gal) |

Advanced Methodologies and Considerations for Naphthol As Bi Beta D Galactopyranoside Assays

Optimization of Reaction Conditions for Naphthol AS-BI beta-D-galactopyranoside Hydrolysis

Achieving maximal enzymatic efficiency and ensuring that the reaction rate accurately reflects enzyme concentration requires the systematic optimization of several parameters. The pH, temperature, and substrate concentration are critical variables that directly influence enzyme kinetics.

The catalytic activity of β-galactosidase is profoundly affected by the pH and temperature of the reaction environment. Each enzyme exhibits a characteristic optimal pH and temperature range at which it functions most efficiently. For enzymes that hydrolyze Naphthol AS-BI derivatives, these optima can be quite specific. For instance, in studies with Chinese hamster ovary cells using a related substrate, the optimal pH for β-D-glucuronidase activity was found to be 5.0. nih.gov The optimal temperature is also highly dependent on the source of the enzyme. A β-galactosidase from an Antarctic Arthrobacter isolate demonstrated peak activity at a low temperature of 18°C, while being rapidly inactivated at 37°C. nih.gov Conversely, other optimization studies have identified higher optimal temperatures, such as 50°C for galactooligosaccharide synthesis and 61.5°C for protein hydrolysis by Alcalase®. mdpi.comresearchgate.net This variability underscores the necessity of empirical determination of the optimal pH and temperature for the specific β-galactosidase being used in an assay with this compound.

| Enzyme/Process | Optimal pH | Optimal Temperature (°C) | Source Organism/Process | Citation |

|---|---|---|---|---|

| β-D-glucuronidase (with Naphthol AS-BI substrate) | 5.0 | Not Specified | Chinese hamster ovary cells | nih.gov |

| β-Galactosidase (BgaS) | Not Specified | ~18 | Antarctic Arthrobacter sp. | nih.gov |

| β-Galactosidase (Lactozym 3000 L HP G) | 6.5 | 50 | Kluyveromyces lactis | researchgate.net |

| Alcalase® Hydrolysis | 7.5 | 61.5 | Protein Hydrolysis | mdpi.com |

For a quantitative assay, it is crucial that the rate of the reaction is limited by the enzyme concentration, not the substrate concentration. This is achieved by using a substrate concentration that saturates the enzyme. The Michaelis-Menten constant (Km), which represents the substrate concentration at which the reaction rate is half of its maximum, is a key parameter in this optimization. A study on related Naphthol AS-BI substrates found a Km of 2 x 10⁻⁵ M for β-D-glucuronidase. nih.gov To ensure the reaction follows zero-order kinetics with respect to the substrate, the concentration of this compound should typically be set to at least 5 to 10 times this Km value. This ensures that the measured rate of Naphthol AS-BI production is directly proportional to the amount of active β-galactosidase in the sample.

| Enzyme | Substrate | Michaelis-Menten Constant (Km) | Cell Type | Citation |

|---|---|---|---|---|

| β-D-glucuronidase | Naphthol AS-BI beta-D-glucuronide | 2 x 10⁻⁵ M | Chinese hamster ovary cells | nih.gov |

| Acid Phosphatase | Naphthol AS-BI-phosphate | 10⁻⁵ M | Chinese hamster ovary cells | nih.gov |

Detection and Quantification Techniques for this compound Products

The enzymatic hydrolysis of this compound liberates the Naphthol AS-BI molecule. This product can be detected and quantified using several methods, primarily leveraging its spectrophotometric and fluorescent properties.

The release of Naphthol AS-BI can be quantified using spectrophotometry. The product itself has a characteristic absorption spectrum. However, to enhance sensitivity and specificity, chromogenic reagents are often employed. These reagents react with the liberated naphthol derivative to form a colored complex with a strong absorbance at a specific wavelength. For example, methods developed for the related compound 1-naphthol (B170400) use reagents like chloranil (B122849) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to produce colored species that absorb maximally at 349 nm and 423 nm, respectively. uobabylon.edu.iq Other methods for naphthol derivatives involve coupling agents that form azo dyes, with absorbance maxima at different wavelengths such as 505 nm or 605 nm depending on the specific dye. researchgate.netindianchemicalsociety.com The choice of reagent and wavelength is critical for maximizing the signal and avoiding interference from other components in the sample.

| Analyte | Reagent/Method | Wavelength (λmax) | Citation |

|---|---|---|---|

| 1-Naphthol | Chloranil | 349 nm | uobabylon.edu.iq |

| 1-Naphthol | DDQ | 423 nm | uobabylon.edu.iq |

| Paracetamol (via 1-Naphthol coupling) | 1-Naphthol | 505 nm | researchgate.net |

| Perindopril erbumine (with Naphthol blue-black) | Naphthol blue-black (NBB) | 605 nm | indianchemicalsociety.com |

A significant advantage of using this compound is that its hydrolysis product, Naphthol AS-BI, is fluorescent. nih.gov This allows for highly sensitive detection. The Naphthol AS-BI molecule exhibits excitation and emission maxima at approximately 405 nm and 515 nm, respectively. caymanchem.com Fluorescence-based assays are generally more sensitive than spectrophotometric assays and can be used to detect very low levels of enzymatic activity. The use of longer excitation and emission wavelengths, as seen with Naphthol AS-BI, is advantageous as it helps to avoid interference from the autofluorescence of common biological molecules that typically occurs in the UV range. nih.gov

The fluorescent nature of the liberated Naphthol AS-BI makes its parent substrate suitable for use in flow cytometry. This technique allows for the measurement of enzymatic activity on a single-cell basis. In a notable study, a Naphthol AS-BI derivative was used to measure β-D-glucuronidase activity in individual Chinese hamster ovary cells. nih.gov The intensity of cellular fluorescence, resulting from the enzymatic release of Naphthol AS-BI, was quantified by the flow cytometer. This approach made it possible to correlate enzyme activity with different phases of the cell cycle, showing that activity increased as cells progressed from G1 through S and into the G2-M phases. nih.gov A critical consideration for this method is the potential for the fluorescent product to diffuse out of the cells over time, which can lead to a non-linear increase in fluorescence and necessitates careful timing of the assay. nih.gov

Mitigation of Assay Interferences and Data Interpretation

The successful application of this compound in enzyme assays hinges on the careful management of potential interferences and the robust interpretation of the resulting data. Accuracy can be compromised by endogenous factors within the biological sample and by non-specific interactions of assay reagents. Therefore, rigorous controls and data processing strategies are essential for generating reliable and reproducible findings.

Endogenous Enzyme Activity Considerations

A primary challenge in assays utilizing this compound is the potential for interference from endogenous β-galactosidase activity present in the host cells or tissues. nih.gov This intrinsic enzyme activity can lead to false-positive signals, masking or artificially inflating the measurement of the target enzyme, such as a LacZ reporter. nih.gov

Several vertebrate tissues are known to contain significant levels of endogenous β-galactosidase. nih.govnih.gov This activity is often lysosomal and exhibits a different optimal pH compared to the E. coli β-galactosidase (LacZ) commonly used as a reporter. nih.gov Endogenous β-galactosidase is typically most active at an acidic pH (e.g., pH 6.0), while the LacZ enzyme functions optimally at a more neutral to slightly basic pH. nih.govnih.gov

This pH-dependent activity provides a critical tool for discriminating between endogenous and reporter-derived signals. By performing the histochemical reaction under slightly basic conditions (e.g., pH 8.0–9.0), the activity of endogenous lysosomal β-galactosidase can be largely suppressed, allowing for more specific detection of the LacZ reporter. nih.gov However, it is crucial to verify the pH of the staining solution and tissue preparation, as residual tissue acidity can counteract the buffering capacity of the assay solution. nih.gov

In addition to pH modulation, other control strategies are vital. The inclusion of samples from wild-type or non-transgenic organisms is essential to characterize the baseline level and spatial distribution of endogenous activity. nih.gov For studies involving the gastrointestinal tract, care must be taken to remove bacterial debris from the luminal surface, as resident microflora can also be a source of β-galactosidase activity. nih.gov

Table 1: Strategies to Mitigate Endogenous β-Galactosidase Interference

| Strategy | Principle | Key Considerations |

| pH Adjustment | Exploits the differential pH optima of endogenous (acidic) versus reporter (neutral/basic) β-galactosidase. Performing the assay at a basic pH (8.0-9.0) inhibits endogenous activity. nih.gov | Requires careful pH monitoring of staining solutions and tissues to avoid artifacts from local acidity. nih.gov |

| Control Samples | Utilizes tissues from non-transgenic or wild-type animals to establish the pattern and intensity of endogenous staining. | Essential for distinguishing true reporter expression from background enzymatic activity. nih.gov |

| Inhibitors | Employs specific chemical inhibitors of lysosomal enzymes. | Requires careful validation to ensure the inhibitor does not affect the reporter enzyme activity. |

| Sample Preparation | Involves thorough cleaning of tissues, such as the gastrointestinal tract, to remove external sources of enzyme activity like microflora. nih.gov | Important for preventing false-positive signals from non-target sources. |

Data Normalization and Statistical Analysis for this compound Assays

Several methods can be employed for data normalization in reporter gene assays:

Internal Control Reporter: This is often the most reliable method for transient transfection experiments. promega.compromega.ca It involves co-transfecting a control vector that constitutively expresses a second reporter enzyme (e.g., luciferase or a different fluorescent protein). The activity of the experimental reporter (β-galactosidase from the this compound substrate) is then divided by the activity of the control reporter for each sample. promega.ca This ratiometric approach accounts for well-to-well variability in transfection efficiency and cell viability. promega.ca

Total Protein Content: Normalizing the enzyme activity to the total protein concentration in the cell lysate (e.g., determined by a Bradford or BCA assay) can control for variations in cell number. promega.compromega.ca This method is useful for stably transfected cells but may be less accurate for transient transfections where protein expression can be highly variable. promega.com

Cell Number or Viability: Normalizing to viable cell number, which can be determined using a multiplexed viability assay, provides a direct way to account for differences in cell plating or cytotoxicity of experimental treatments. promegaconnections.com

Once data are normalized, appropriate statistical analysis is performed. Typically, experiments are conducted with multiple biological replicates. The normalized values from replicate samples within each experimental group are averaged. promega.com To compare different experimental conditions, statistical tests such as a two-sample t-test are often employed to determine if the observed differences are statistically significant. nih.gov For experiments involving low transfection efficiency, standard ratiometric normalization can be prone to bias; in these cases, more advanced normalization methods based on linear regression may provide more accurate estimates. nih.govbiorxiv.org

Table 3: Comparison of Data Normalization Methods for Reporter Assays

| Normalization Method | Description | Advantages | Disadvantages |

| Internal Control Vector | Co-transfection with a plasmid expressing a second reporter under a constitutive promoter. promega.ca | Controls for transfection efficiency, cell number, and general protein expression ability; considered the best method for transient transfections. promega.compromega.ca | Requires a dual-reporter assay system; the control promoter must not be affected by experimental conditions. |

| Total Protein Content | Enzyme activity is divided by the total protein concentration of the cell lysate. promega.com | Controls for variation in total cell number; relatively simple to perform. | Does not account for transfection efficiency variability; can be influenced by treatments that alter total protein levels. promega.com |

| Cell Viability/Number | Enzyme activity is normalized to the number of viable cells in the culture well. promegaconnections.com | Directly accounts for differences in cell plating and cytotoxicity. | Requires a separate or multiplexed assay to determine cell viability; does not directly measure transfection efficiency. |

| Regression-Based Methods | Uses linear regression models (e.g., REIV) instead of simple ratios to normalize data. nih.govbiorxiv.org | Provides more accurate and unbiased estimates, especially in experiments with low transfection efficiency. nih.govbiorxiv.org | More computationally complex than ratiometric methods; requires specialized software or coding. nih.gov |

Emerging Research and Future Directions for Naphthol As Bi Beta D Galactopyranoside

Development of Enhanced Naphthol AS-BI beta-D-galactopyranoside Derivatives

The core of innovation for enzyme substrates lies in the strategic modification of their chemical structure. For this compound, this involves altering both the aglycone (naphthol) and the glycone (galactose) portions of the molecule to fine-tune its performance in β-galactosidase assays.

Novel Aglycone Moieties for Improved Detection

The aglycone moiety of a chromogenic substrate is the portion that, upon enzymatic cleavage, forms a colored or fluorescent product. Research into novel aglycone moieties for β-galactosidase substrates is a continuous effort to improve detection limits and signal intensity. While specific research on derivatives of the Naphthol AS-BI aglycone is not extensively published, the principles guiding the development of other chromogenic substrates can be applied. The goal is to synthesize derivatives with enhanced optical properties, such as higher molar absorptivity or a shift in absorption maximum to reduce interference from other biological molecules. For instance, the synthesis of p-naphtholbenzein-beta-D-galactoside (PNB-Gal) demonstrated the potential of new naphthol-based aglycones for the detection of β-galactosidase. nih.gov In a comparative study, PNB-Gal showed effective hydrolysis by Enterobacteriaceae strains, comparable to the widely used X-Gal. nih.gov

Future research in this area could focus on modifications to the naphthol ring of Naphthol AS-BI to introduce functional groups that either intensify the color of the resulting precipitate or impart fluorescence, thereby transitioning it from a purely chromogenic to a fluorogenic substrate for even more sensitive assays.

Substrate Engineering for Enhanced Specificity or Sensitivity

Substrate engineering involves modifying the substrate to improve its interaction with the target enzyme, leading to either greater specificity or increased sensitivity. This can involve altering the galactose moiety or the linker connecting it to the aglycone. For β-galactosidase, the nature of the aglycone itself can significantly influence the rate of hydrolysis. While detailed studies on engineering the this compound molecule are limited, research on other glycosidases has shown that subtle changes to the aglycone can have a profound impact on substrate specificity.

Future directions could involve creating a panel of Naphthol AS-BI derivatives with varied substituents on the naphthol ring. Screening this panel against different β-galactosidase isozymes or mutants could identify substrates with enhanced specificity for particular enzyme forms, which would be valuable in distinguishing between different cellular states or microbial strains.

Integration of this compound in High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery and diagnostics, enabling the rapid testing of thousands of compounds. nih.govmdpi.com The adaptation of β-galactosidase assays, including those using this compound, to HTS formats is a critical area of development.

Automation of β-D-galactosidase Assays Using this compound

The automation of β-galactosidase assays is essential for HTS. This involves the use of robotic systems for liquid handling, plate manipulation, and signal detection. researchgate.net Chromogenic substrates like this compound are well-suited for automation because the resulting colored product can be easily quantified using absorbance plate readers. Automated kinetic assays for β-galactosidase have been developed, which can be adapted for this substrate. researchgate.net These systems allow for the precise measurement of enzyme activity over time, providing valuable kinetic data for a large number of samples simultaneously.

A typical automated workflow would involve dispensing cells or enzyme preparations into microplates, followed by the automated addition of a solution containing this compound. After a defined incubation period, the absorbance is read by an integrated spectrophotometer. The data is then automatically processed to determine enzyme activity.

Microplate-Based Screening for Enzyme Inhibitors or Activators

Microplate-based assays are the standard format for HTS. springernature.com this compound can be used in such assays to screen for inhibitors or activators of β-galactosidase. medchemexpress.comscienceopen.com In a typical inhibitor screening assay, the enzyme is incubated with a library of test compounds before the addition of the this compound substrate. A reduction in the formation of the colored product compared to a control indicates potential inhibitory activity.

Conversely, to screen for activators, the assay would identify compounds that increase the rate of substrate hydrolysis. The versatility of β-galactosidase substrates allows for their use in a wide range of screening applications, from identifying new drugs to studying enzyme mechanisms. nih.gov

| Assay Component | Description | Relevance to HTS |

| Substrate | This compound | Chromogenic nature allows for simple colorimetric readout in microplates. promega.com |

| Enzyme Source | Purified β-galactosidase or cell lysates | Can be dispensed automatically into microplates. |

| Test Compounds | Chemical libraries for drug discovery | Screened for their ability to inhibit or activate the enzyme. scienceopen.com |

| Detection | Microplate spectrophotometer | Measures the absorbance of the colored product, allowing for quantification of enzyme activity. promega.com |

This compound in Novel Biosensing Applications

A biosensor is a device that combines a biological component with a physicochemical detector to measure the presence of a specific substance. nih.govnih.gov There is growing interest in developing biosensors based on β-galactosidase for the detection of various analytes, and this compound could play a role in the development of novel optical biosensors. nih.gov

The principle behind such a biosensor would involve the immobilization of β-galactosidase on a solid support, such as a membrane or the surface of an electrode. nih.gov When the target analyte, which could be lactose (B1674315) or a molecule that influences β-galactosidase activity, is introduced, the enzyme would hydrolyze this compound present in the system. The resulting colored precipitate on the sensor surface could be detected visually or with a simple optical reader.

Recent advancements in biosensor technology have focused on the use of nanomaterials to enhance signal transduction. mdpi.com Future research could explore the integration of this compound with these technologies. For example, the colored product of the enzymatic reaction could modulate the optical properties of plasmonic nanoparticles, leading to a highly sensitive colorimetric biosensor. While specific examples using this compound are yet to be widely reported, the foundational principles of β-galactosidase biosensors suggest its potential in this emerging field. nih.gov

| Biosensor Component | Potential Role of this compound |

| Bioreceptor | Immobilized β-galactosidase |

| Transducer | Optical (e.g., colorimetric, spectrophotometric) |

| Signal Generation | Enzymatic hydrolysis of this compound to produce a colored precipitate. |

| Analyte | Lactose, enzyme inhibitors/activators, or other molecules affecting enzyme activity. |

Biosensor Development for Enzyme Activity Detection

The detection of β-galactosidase activity is crucial in fields ranging from molecular biology, where it is a common reporter gene, to clinical diagnostics and environmental monitoring. This compound serves as a key component in the development of biosensors for this purpose. The fundamental principle lies in the enzymatic hydrolysis of the substrate by β-galactosidase, which cleaves the glycosidic bond to release 7-bromo-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide (Naphthol AS-BI). This product can then be detected through various means, forming the basis of a biosensor.

One common method involves a two-step reaction. First, the enzymatic hydrolysis produces the naphthol derivative. Subsequently, this product is coupled with a diazonium salt to form a highly colored and often fluorescent azo dye. gbiosciences.comrepec.orgconscientiabeam.com This colorimetric change provides a qualitative and quantitative measure of enzyme activity. The intensity of the resulting color is proportional to the amount of hydrolyzed substrate, which in turn correlates with the concentration or activity of β-galactosidase.

Research in this area focuses on optimizing the components of such a biosensor system. This includes the selection of the most suitable diazonium salt to couple with the liberated Naphthol AS-BI. Different diazonium salts can influence the color, solubility, and photophysical properties of the final azo dye, thereby affecting the sensitivity and detection limits of the assay. gbiosciences.com Furthermore, the development of new chromogenic substrates with improved kinetic properties, such as lower Michaelis constants (Km) and higher maximum reaction velocities (Vmax), is an active area of investigation. nih.govcapes.gov.br A lower Km value indicates a higher affinity of the enzyme for the substrate, leading to more sensitive detection at low enzyme concentrations.

The table below summarizes the characteristics of various chromogenic substrates for β-galactosidase, highlighting the ongoing efforts to develop more efficient detection systems.

| Substrate | Chromophore Released | Detection Wavelength (nm) | Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) |

| o-Nitrophenyl-β-D-galactopyranoside (ONPG) | o-Nitrophenol | 410 | 3,500 |

| MNP-Gal | Red product at pH > 9.5 | 505 | 27,000 |

| VBzTM-Gal | Red product at pH > 9.5 | 519 | 55,000 |

| VLE-Gal | Violet product at pH > 9.5 | 540 | 33,800 |

Data sourced from various scientific suppliers and publications. helierscientific.comsigmaaldrich.com

Future advancements in biosensor technology utilizing this compound may involve its integration into more sophisticated platforms, such as microfluidic devices or fiber-optic sensors, to enable high-throughput screening and real-time monitoring of enzyme activity.

In Situ Probing of Cellular Processes

The ability to visualize enzyme activity within living cells, or in situ, is a powerful tool for understanding complex biological processes. This compound and other similar fluorogenic and chromogenic substrates are increasingly being used as probes for such applications. nih.govrsc.orgmdpi.comnih.gov The detection of β-galactosidase activity in living cells is particularly significant as the gene for this enzyme, lacZ, is a widely used reporter gene in studies of gene expression and cell lineage tracing.

When introduced into cells, this compound can be hydrolyzed by intracellular β-galactosidase. The resulting Naphthol AS-BI product can then be visualized, often after coupling with a diazonium salt, allowing for the identification of cells expressing the lacZ gene. A significant challenge in this area is ensuring the efficient delivery of the substrate into the cells and the retention of the colored or fluorescent product at the site of enzymatic activity. nih.govmdpi.com Poor membrane permeability of the substrate or rapid diffusion of the product can lead to weak signals and inaccurate localization.

To address these challenges, researchers are designing novel probes with improved cell permeability and product retention. nih.govacs.org One strategy involves the modification of the substrate to enhance its lipophilicity, thereby facilitating its passage across the cell membrane. Another approach focuses on designing the product of the enzymatic reaction to be reactive and form covalent bonds with intracellular components, effectively trapping it within the cell.

The development of fluorescent probes for β-galactosidase activity has seen significant advancements, with newer probes offering features like "turn-on" fluorescence, where the probe is non-fluorescent until it is activated by the enzyme, and emission in the near-infrared range for deeper tissue imaging. rsc.org While not directly this compound, the principles learned from these studies can inform the future development of naphthol-based probes with enhanced properties for in situ analysis.

Theoretical and Computational Studies Related to this compound

Theoretical and computational methods are becoming indispensable tools in modern chemistry and biology, providing insights that are often difficult to obtain through experimental means alone. For a compound like this compound, these approaches can elucidate the intricacies of its interaction with its target enzyme and the photophysical properties of its reaction products.

Molecular Docking and Dynamics Simulations of Enzyme-Naphthol AS-BI beta-D-galactopyranoside Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand (in this case, this compound) and a protein (β-galactosidase). Docking studies can predict the preferred binding orientation of the substrate in the enzyme's active site, highlighting the key amino acid residues involved in the interaction.

While specific docking studies on this compound are not widely published, studies on similar substrates with β-galactosidase and related enzymes provide a framework for understanding these interactions. nih.gov For instance, molecular docking of a dual-function β-glucosidase/β-galactosidase revealed a higher affinity for cellobiose (B7769950) over lactose, identifying specific residues that contribute to substrate binding and thermal stability. nih.gov Such studies typically show that the substrate binds in a pocket lined with both polar and non-polar residues, with hydrogen bonds and hydrophobic interactions playing a crucial role in stabilizing the enzyme-substrate complex.

MD simulations can then be used to study the dynamic behavior of the enzyme-substrate complex over time. These simulations can reveal conformational changes in the enzyme upon substrate binding and provide insights into the mechanism of catalysis. For β-galactosidase, MD simulations have been used to study its structural stability and changes during various conditions, which is essential for understanding how it maintains its function.

Future computational work could focus specifically on this compound to:

Predict its binding affinity and orientation within the active site of β-galactosidase.

Identify the key amino acid residues responsible for its specific recognition and hydrolysis.

Compare its binding mode to other chromogenic substrates to rationalize differences in their kinetic properties.

Quantum Chemical Analysis of Product Photophysics

Upon enzymatic hydrolysis and subsequent coupling with a diazonium salt, this compound is converted into a colored and often fluorescent azo dye. The color and fluorescence of this product are determined by its electronic structure and how it absorbs and emits light, a field known as photophysics. Quantum chemical calculations can be employed to understand and predict these properties.

The synthesis of azo dyes from β-naphthol and various diazotized anilines is a well-established chemical process. repec.orgconscientiabeam.comresearchgate.netkashanu.ac.ir The resulting azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) which, in conjunction with the aromatic naphthol and phenyl rings, forms an extended π-conjugated system. This extended conjugation is responsible for the absorption of light in the visible region of the spectrum, giving the compounds their characteristic color.

Quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the electronic absorption spectra of these azo dyes. These calculations can predict the wavelength of maximum absorption (λmax) and explain how the chemical structure of the dye influences its color. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring of the diazonium salt can shift the absorption spectrum to longer or shorter wavelengths, a phenomenon known as a bathochromic or hypsochromic shift, respectively.

Furthermore, these calculations can provide insights into the fluorescence properties of the azo dye product. By analyzing the nature of the excited states, it is possible to predict whether a molecule is likely to be fluorescent and at what wavelength it will emit light. This is particularly relevant for the development of highly sensitive fluorescent assays based on this compound.

Conclusion

Recapitulation of Naphthol AS-BI beta-D-galactopyranoside's Contributions to Biochemical Research

This compound's primary contribution to biochemical research lies in its utility as a histochemical substrate for the detection of β-galactosidase activity. This enzyme is of considerable interest due to its role as a reporter gene in molecular biology and its involvement in certain metabolic disorders.

The fundamental principle of its application is a two-step enzymatic and chemical reaction. First, β-galactosidase cleaves the glycosidic bond in this compound. This enzymatic action releases the galactose sugar molecule and the naphthol derivative, Naphthol AS-BI. Subsequently, the liberated Naphthol AS-BI couples with a diazonium salt, which is concurrently present in the reaction mixture, to form a highly colored, insoluble azo dye. This precipitate marks the site of β-galactosidase activity within a tissue or cell sample.

This chromogenic property has been particularly instrumental in the study of lysosomal storage disorders, where the deficiency of lysosomal enzymes, including β-galactosidase, is a key diagnostic marker. The ability to visualize the presence or absence of enzyme activity in tissue biopsies provides crucial information for diagnosis and for evaluating the efficacy of therapeutic interventions like enzyme replacement therapy. nih.gov

Furthermore, in the realm of molecular biology, the gene encoding β-galactosidase (lacZ) is a widely used reporter gene. Researchers link the lacZ gene to a gene of interest, and the expression of this fusion protein can be tracked by detecting β-galactosidase activity. While other substrates like X-gal are more commonly used for this purpose, this compound offers an alternative detection method, producing a differently colored precipitate which can be advantageous in certain experimental setups.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C₂₄H₂₄BrNO₈ |

| Molecular Weight | 534.35 g/mol |

| CAS Number | 51349-63-4 |

| Appearance | Off-white to light yellow powder |

| Solubility | Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) |

| Enzyme Specificity | β-Galactosidase |

| Detection Method | Chromogenic (forms a colored precipitate) |

Persistent Challenges and Opportunities in this compound Research

Despite its utility, the use of this compound is not without its challenges. These are often shared with other histochemical substrates for β-galactosidase. A primary concern is the potential for the diffusion of the reaction product. If the liberated Naphthol AS-BI is not rapidly and efficiently coupled with the diazonium salt, it can diffuse away from the site of enzymatic activity, leading to a loss of spatial resolution in the staining.

Another challenge lies in the sensitivity of the detection method. In instances of low β-galactosidase expression, the amount of colored precipitate formed may be below the threshold of detection, potentially leading to false-negative results. Researchers have explored the use of tetrazolium salts as enhancers to increase the sensitivity of similar chromogenic assays. researchgate.net

The stability of the diazonium salt used for the coupling reaction can also be a limiting factor, as these compounds are often light-sensitive and have a limited shelf life. Furthermore, the enzymatic activity of β-galactosidase itself can be compromised by fixation procedures required for tissue preparation, necessitating a careful balance between preserving tissue morphology and maintaining enzyme function. researchgate.net

These challenges, however, present opportunities for further research and development. The synthesis of new Naphthol AS derivatives with improved properties, such as faster coupling kinetics or the generation of more intensely colored or fluorescent products, could enhance the sensitivity and resolution of β-galactosidase detection.

Future Outlook for this compound in Advanced Biological and Chemical Sciences

The future of this compound and related compounds is likely to be shaped by the ongoing need for sensitive and reliable methods for enzyme detection in both basic research and clinical diagnostics. As our understanding of the role of enzymes in disease deepens, so too will the demand for sophisticated tools to study them.

One area of potential advancement is the development of multifunctional probes based on the Naphthol AS scaffold. These could be designed to not only report on the presence of an enzyme but also to simultaneously release a therapeutic agent or another signaling molecule, enabling theranostic applications.

Moreover, the principles of enzymatic cleavage and subsequent chemical reporting, exemplified by this compound, can be extended to the design of substrates for other enzymes of clinical significance. The development of a broader palette of chromogenic and fluorogenic substrates will provide researchers with more options to perform multiplex assays, simultaneously detecting multiple enzymatic activities within a single sample.

In the field of drug discovery, high-throughput screening assays that rely on enzymatic substrates are crucial for identifying new enzyme inhibitors or activators. While this compound itself may be used in such screens, the development of derivatives with properties tailored for automated, high-throughput platforms represents a significant avenue for future research.

常见问题

Q. What are the primary applications of Naphthol AS-BI β-D-galactopyranoside in biochemical research?

Naphthol AS-BI β-D-galactopyranoside is a chromogenic substrate widely used to detect and quantify β-galactosidase activity in biological samples. Its applications include:

- Enzyme Activity Assays : Hydrolysis by β-galactosidase releases naphthol AS-BI, which forms colored complexes upon coupling with diazonium salts (e.g., Fast Red TR), enabling spectrophotometric quantification .

- Histochemistry : Used in tissue sections to localize β-galactosidase activity, particularly in lysosomal storage disorder diagnostics .

- Microbial Detection : Acts as a substrate in culture media to identify β-galactosidase-producing bacteria .

Q. How is Naphthol AS-BI β-D-galactopyranoside incorporated into enzyme assay design?

- Substrate Optimization : Use concentrations between 0.1–2 mM to balance sensitivity and background noise. Pre-dissolve in dimethylformamide (DMF) for aqueous compatibility .

- Detection System : Combine with diazonium salts (e.g., hexazotized new fuchsin) for colorimetric or fluorometric detection. Adjust pH (e.g., 4.5–5.5 for acid β-galactosidase) to match enzyme specificity .

- Controls : Include negative controls (enzyme inhibitors like galactose) and positive controls (purified β-galactosidase) to validate results .

Q. What analytical methods are used to quantify hydrolysis products of Naphthol AS-BI β-D-galactopyranoside?

- Spectrophotometry : Measure absorbance at 580 nm for Fast Red TR-coupled products .

- High-Performance Liquid Chromatography (HPLC) : Separate and quantify free naphthol AS-BI with reverse-phase C18 columns and UV detection at 280 nm .

- Mass Spectrometry (MS) : Confirm product identity using fragmentation patterns, especially in complex biological matrices .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data when using Naphthol AS-BI β-D-galactopyranoside in enzyme studies?

Contradictions may arise due to:

- Enzyme Isoforms : β-Galactosidase isoforms (e.g., lysosomal vs. bacterial) exhibit varying substrate affinities. Validate specificity using isoform-specific inhibitors or knockout models .

- Interfering Substances : Endogenous phosphatases or glycosidases in crude lysates may hydrolyze the substrate. Pre-treat samples with inhibitors (e.g., tartrate for phosphatases) .

- Assay Conditions : Optimize buffer ionic strength and temperature. For example, mammalian β-galactosidase shows maximal activity at 37°C and pH 4.5 .

Q. What synthetic strategies are employed to produce Naphthol AS-BI β-D-galactopyranoside, and how is purity ensured?

- Glycosylation Reaction : React naphthol AS-BI with peracetylated β-D-galactopyranose in the presence of Lewis acids (e.g., BF₃·Et₂O). Protect hydroxyl groups with acetyl or benzyl moieties to prevent side reactions .

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) to isolate the product. Confirm purity via:

- HPLC : ≥98% purity with a retention time matching commercial standards .

- NMR : Verify anomeric configuration (β-linkage via J₁,₂ coupling constant ~7–8 Hz) .

Q. How can researchers optimize Naphthol AS-BI β-D-galactopyranoside for multiplexed assays in high-throughput screening?

- Miniaturization : Adapt assays to 96- or 384-well plates, reducing substrate volume to 50 µL/well .

- Fluorogenic Derivatives : Replace naphthol AS-BI with fluorophores (e.g., 4-methylumbelliferone) for parallel fluorescence detection .

- Automation : Integrate robotic liquid handlers for consistent substrate dispensing and readout acquisition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。